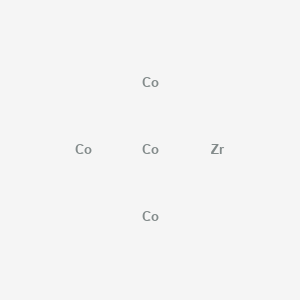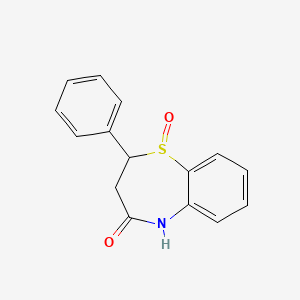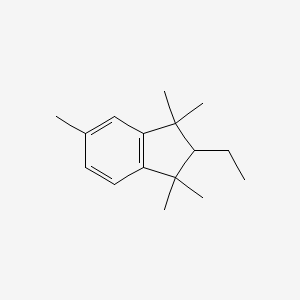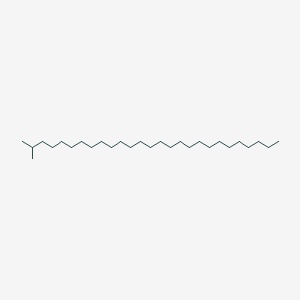
Cobalt--zirconium (4/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt–zirconium (4/1) is an intermetallic compound composed of cobalt and zirconium in a 4:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of cobalt and zirconium results in a material with enhanced magnetic, mechanical, and thermal properties, making it suitable for a wide range of applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of cobalt–zirconium (4/1) typically involves high-temperature solid-state reactions. One common method is the direct reaction of elemental cobalt and zirconium powders. The powders are mixed in the desired stoichiometric ratio and subjected to high temperatures, often in the range of 1000-1500°C, under an inert atmosphere to prevent oxidation. The reaction can be carried out in a vacuum furnace or an inert gas atmosphere, such as argon .
Industrial Production Methods
In industrial settings, the production of cobalt–zirconium (4/1) may involve more advanced techniques such as arc melting or induction melting. These methods allow for better control over the reaction conditions and result in a more homogeneous product. The molten mixture is then rapidly cooled to form the desired intermetallic compound .
化学反应分析
Types of Reactions
Cobalt–zirconium (4/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both cobalt and zirconium, which can participate in different types of chemical transformations.
Common Reagents and Conditions
Oxidation: Cobalt–zirconium (4/1) can be oxidized in the presence of oxygen or other oxidizing agents. The reaction typically occurs at elevated temperatures and results in the formation of cobalt and zirconium oxides.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas or carbon monoxide. This reaction is often carried out at high temperatures to facilitate the reduction process.
Substitution: Cobalt–zirconium (4/1) can undergo substitution reactions with other metals or non-metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields cobalt oxide and zirconium oxide, while reduction can produce elemental cobalt and zirconium .
科学研究应用
Cobalt–zirconium (4/1) has a wide range of scientific research applications due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: In biological research, cobalt–zirconium (4/1) is studied for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: The compound’s biocompatibility and unique properties make it a candidate for use in medical implants and devices.
Industry: Cobalt–zirconium (4/1) is used in the production of high-performance materials, such as magnetic alloys and heat-resistant coatings.
作用机制
The mechanism of action of cobalt–zirconium (4/1) is primarily related to its ability to interact with various molecular targets and pathways. In catalytic applications, the compound’s surface properties and electronic structure play a crucial role in facilitating chemical reactions. The presence of cobalt and zirconium allows for multiple reaction pathways, enhancing the compound’s catalytic efficiency .
In biomedical applications, the compound’s magnetic properties enable it to interact with external magnetic fields, making it useful for imaging and targeted drug delivery. The biocompatibility of cobalt–zirconium (4/1) ensures that it can be safely used in medical applications without causing adverse effects .
相似化合物的比较
Cobalt–zirconium (4/1) can be compared with other similar intermetallic compounds, such as cobalt–iron (4/1) and cobalt–nickel (4/1). While these compounds share some similarities, cobalt–zirconium (4/1) stands out due to its unique combination of properties:
Magnetic Properties: Cobalt–zirconium (4/1) exhibits superior magnetic properties compared to cobalt–iron (4/1) and cobalt–nickel (4/1), making it more suitable for applications in magnetic materials and devices.
Thermal Stability: The presence of zirconium enhances the thermal stability of the compound, making it more resistant to high temperatures compared to its counterparts.
Mechanical Properties: Cobalt–zirconium (4/1) has better mechanical properties, such as hardness and wear resistance, compared to similar compounds.
List of Similar Compounds
- Cobalt–iron (4/1)
- Cobalt–nickel (4/1)
- Cobalt–titanium (4/1)
- Cobalt–manganese (4/1)
属性
CAS 编号 |
70443-42-4 |
|---|---|
分子式 |
Co4Zr |
分子量 |
326.96 g/mol |
IUPAC 名称 |
cobalt;zirconium |
InChI |
InChI=1S/4Co.Zr |
InChI 键 |
OGEBFAWQOMYLSM-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Co].[Co].[Co].[Zr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine](/img/structure/B14467128.png)

![Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-](/img/structure/B14467133.png)






![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14467167.png)
![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)

